
2-Methyl-1-naphthol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-naphthol can be synthesized through several methods. One common method involves the isomerization of 2-methylene-1-tetralone using a palladium, rhodium, or ruthenium-based catalyst that has been pre-treated with hydrogen gas . Another method includes the methylation of 1-naphthol using methanol in the presence of catalysts such as aluminum oxide, iron oxide, or chromium oxide at high temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced by the sulfonation of naphthalene followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using molecular oxygen to yield 2-methyl-1,4-naphthoquinone.
Reduction: It can be reduced using hydrogen gas in the presence of a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like dimethylthiocarbamoyl chloride.
Major Products Formed:
Oxidation: 2-Methyl-1,4-naphthoquinone.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Chemical Synthesis and Reactions
2-Methyl-1-naphthol is frequently utilized as a coupling agent in the synthesis of dyes, particularly in hair coloring formulations. It reacts with p-aminophenol and its derivatives to produce vibrant colors. The stability of this compound allows it to be effective even at high temperatures and varying pH levels during dyeing processes .
Table 1: Synthesis Pathways for this compound
Environmental Applications
In environmental science, this compound has been studied for its role in the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with heavy metals makes it a potential candidate for environmental remediation techniques, particularly in solid-phase extraction methods .
Case Study: Heavy Metal Removal
A study demonstrated the effectiveness of modified silica using this compound for the simultaneous monitoring and removal of toxic heavy metals from water samples. The method showed high efficiency in preconcentration and determination at trace levels, highlighting its practical application in environmental monitoring .
Pharmaceutical Applications
Research has indicated that this compound exhibits anti-inflammatory properties, making it a subject of interest in pharmacological studies. It has been evaluated for its effects on inflammatory responses in murine macrophages, where it was shown to inhibit the release of pro-inflammatory cytokines .
Table 2: Pharmacological Properties of this compound
Property | Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of nitric oxide production | |
Cytokine release | Reduction in interleukin-1β and IL-6 |
Toxicological Studies
Toxicological profiles have been established to assess the health effects associated with exposure to this compound. Studies indicate potential respiratory and neurological effects from both inhalation and oral exposure .
Table 3: Summary of Toxicological Effects
Exposure Route | Health Effects | Severity Level |
---|---|---|
Inhalation | Respiratory issues | Acute |
Oral | Neurological effects | Chronic |
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in formulations requiring long shelf life and consistent performance under varying conditions .
Mechanism of Action
The mechanism of action of 2-Methyl-1-naphthol involves its interaction with various molecular targets. For instance, in the Molisch reaction, it reacts with hexoses and pentoses in concentrated sulfuric acid to form colored compounds, which are used for the detection of carbohydrates . Additionally, its oxidation to 2-methyl-1,4-naphthoquinone involves the transfer of electrons and the formation of reactive intermediates .
Comparison with Similar Compounds
Physical Properties :
- Melting Point : 64–66°C
- LogP : 2.97 (indicating moderate lipophilicity)
- Structure : The compound’s hydroxyl and methyl groups confer distinct electronic and steric properties, influencing its reactivity and applications.
Substituted Naphthols with Different Functional Groups
The nature and position of substituents significantly alter chemical behavior. Below is a comparative analysis (Table 1):
Table 1: Comparison of Substituted 1-Naphthol Derivatives
Unique Aspect of this compound :
The methyl group enhances steric hindrance, moderating reactivity compared to halogenated analogs, while the hydroxyl group enables participation in hydrogen bonding and oxidation reactions .
Positional Isomers and Structural Analogs
Table 2: Positional Isomers of Naphthol Derivatives
Reactivity Insights :
- Catalytic Oxidation : this compound undergoes oxidative coupling over bismuth-promoted Pt catalysts with higher efficiency than Pd or Ag, yielding dimerized products (e.g., binaphthols) .
- Solvent Effects : In alkylation reactions, the lithium salt of this compound shows solvent-dependent reactivity, with 1,2-dimethoxyethane favoring carbon alkylation over oxygen .
Environmental Impact :
- Degradation : The absence of halogens enhances biodegradability relative to polychlorinated biphenyls, aligning with greener chemistry principles .
Biological Activity
2-Methyl-1-naphthol (2-M1N) is a bioactive compound with significant implications in various biological contexts. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.
This compound is an organic compound with the molecular formula C₁₁H₁₂O. It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) at the first position and a methyl group (-CH₃) at the second position. This structure contributes to its diverse biological properties.
Antimicrobial Activity
Research Findings:
this compound has demonstrated notable antimicrobial properties. In a study evaluating various naphthol derivatives, 2-M1N exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound showed comparable efficacy to standard antibiotics like gentamicin .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Efficacy (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Gentamicin | 14 |
Klebsiella pneumoniae | 12 | Gentamicin | 11 |
Escherichia coli | 10 | Ampicillin | 9 |
Anticancer Activity
Case Studies:
Recent studies have focused on the anticancer potential of 2-M1N and its derivatives. For instance, one investigation into metal complexes involving this compound revealed enhanced antitumor activity compared to traditional chemotherapeutic agents like cisplatin. The synthesized complexes were tested against various cancer cell lines, including human leukemia and ovarian cancer cells, showing significant cytotoxic effects .
Table 2: Anticancer Activity of this compound Complexes
Compound Type | Cell Line | IC50 (µM) | Comparison Drug |
---|---|---|---|
Pt(II) Complex | A2780 | 5.4 | Cisplatin (10 µM) |
Pd(II) Complex | K562 | 6.3 | Cisplatin (10 µM) |
Free this compound | Jurkat | 8.0 | - |
Toxicological Profile
The safety profile of this compound has been evaluated in several studies. An oral toxicity assessment in rats indicated that high doses (up to 2000 mg/kg) did not result in significant adverse effects over a two-week observation period, although some physiological changes were noted .
Table 3: Toxicological Effects Observed in Rats
Dose (mg/kg) | Observed Effects | Mortality Rate (%) |
---|---|---|
500 | Mild lethargy | 0 |
2000 | Weight loss, slight lethargy | 16 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, research indicates that this compound may possess additional pharmacological effects:
- Antioxidant Activity: Some studies suggest that it can scavenge free radicals, contributing to its protective effects against oxidative stress .
- Anti-inflammatory Effects: Preliminary data indicate potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases .
Q & A
Q. Basic: What are the established synthetic routes for 2-methyl-1-naphthol, and how do reaction conditions influence yield and purity?
This compound is synthesized via tetralin hydroperoxide formation and dehydration . Key factors include:
- Temperature control : Optimal yields (≥80%) are achieved at 60–80°C during oxidation reactions using molecular oxygen .
- Catalyst selection : Non-catalytic oxidation under mild conditions (3 atm O₂) favors 2-methyl-1,4-naphthoquinone (vitamin K₃ precursor) with ~80% selectivity .
- Solvent systems : Biphasic solvents (e.g., benzene/hexane) enhance selectivity by minimizing side reactions .
Methodological Tip : Monitor reaction progress via HPLC or GC-MS to optimize purity, especially when scaling up lab-scale protocols.
Q. Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices?
Robust techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for high sensitivity .
- Mass spectrometry : Isotope dilution using ¹³C-labeled internal standards (e.g., CLM-3621-1.2) improves accuracy in biological samples .
- Spectroscopy : EPR spectroscopy identifies radical intermediates during catalytic oxidation studies .
Data Table :
Matrix | Method | LOD (μg/mL) | Reference |
---|---|---|---|
Toluene | GC-FID | 0.05 | |
Serum | LC-MS/MS | 0.01 |
Q. Basic: How does this compound’s structure influence its reactivity in oxidation reactions?
The methyl group at position 2 and hydroxyl group at position 1 direct oxidation to form 2-methyl-1,4-naphthoquinone (vitamin K₃). Key mechanistic insights:
- Electrophilic substitution : The hydroxyl group activates the aromatic ring, favoring para-quinone formation .
- Catalyst role : Titanium single-site catalysts (e.g., TiO₂-SiO₂ aerogel) stabilize peroxide intermediates, enhancing selectivity .
Methodological Tip : Use DFT calculations to model electron density distribution and predict reactive sites for novel derivatives.
Q. Advanced: How can researchers resolve contradictions in toxicological data for this compound across species?
Conflicting data often arise from species-specific metabolism or exposure route variability. Strategies include:
- Comparative studies : Use the ATSDR/NTP/EPA framework to standardize endpoints (e.g., hepatic/renal effects) across rodents and primates .
- In vitro-in vivo correlation (IVIVC) : Employ primary hepatocyte cultures to validate metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Experimental Design : - Route-specific dosing : Compare inhalation (lung toxicity) vs. oral (gastrointestinal absorption) exposure in Sprague-Dawley rats .
- Biomarker analysis : Quantify urinary naphthol conjugates as exposure biomarkers .
Q. Advanced: What catalytic systems optimize this compound oxidation for high-value products like vitamin K₃?
Top-performing systems:
- Heterogeneous catalysts : Mesoporous NbSBA-15 achieves >90% conversion at 80°C with 3 atm O₂ .
- Polyoxometalates (POMs) : H₅PV₂Mo₁₀O₄₀ in acetonitrile enables solvent-driven selectivity for quinones .
- Biphasic systems : Hexane/water mixtures reduce catalyst deactivation by isolating hydrophobic products .
Data Contradiction Note : Homogeneous catalysts (e.g., H₂O₂/Fe salts) show higher initial rates but lower recyclability than NbSBA-15 .
Q. Advanced: How can researchers address gaps in this compound’s environmental fate and degradation pathways?
Prioritize studies on:
- Photodegradation : Simulate UV exposure in aqueous systems; track intermediates via HRMS .
- Microbial metabolism : Screen soil microbiota for naphthol-degrading enzymes (e.g., dioxygenases) using metagenomics .
ATSDR-Identified Data Needs : - Long-term ecotoxicity in aquatic organisms (e.g., Daphnia magna) .
- Adsorption/desorption kinetics in soil matrices .
Q. Advanced: What experimental designs mitigate challenges in crystallizing this compound derivatives for structural analysis?
- Co-crystallization : Use hydrogen-bond acceptors (e.g., pyridine) to stabilize hydroxyl groups .
- Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts .
- SHELX refinement : Apply TWIN/BASF commands in SHELXL for resolving twinned crystals .
Q. Advanced: How do substituents at the naphthol ring impact biological activity, and what QSAR models predict toxicity?
Properties
IUPAC Name |
2-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJCJJKWVSSELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225665 | |
Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-77-4 | |
Record name | 2-Methyl-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7469-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402211 | |
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Record name | 2-Methyl-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYL-1-NAPHTHOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU5JQ433I | |
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Retrosynthesis Analysis
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